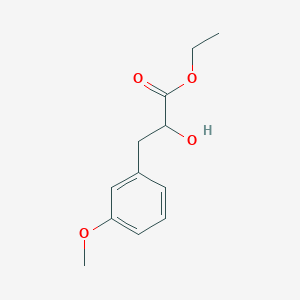

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a propionic acid ester moiety. Its chemical properties make it a valuable subject of study for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester typically involves several steps. One common method includes the Wittig reaction or Horner-Emmons-Wittig reaction, which is carried out under alkaline conditions in an inert solvent . The reaction involves the use of an alkaline substance and a specific compound to obtain the desired product. The process is known for its mild reaction conditions and simplicity, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yields and purity of the final product. The use of non-toxic reagents and solvents is emphasized to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives .

Scientific Research Applications

®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester has numerous scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester involves its interaction with specific molecular targets and pathways. For instance, it may enhance muscle strength by increasing the expression of certain genes related to muscle development . Additionally, it can improve glucose and lipid metabolism, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Methoxetamine: An analogue of ketamine with a methoxyphenyl group.

1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar methoxyphenyl structure.

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol: Another phenolic compound with comparable structural features.

Uniqueness

®-2-Hydroxy-3-(3-methoxy-phenyl)-propionicacidethylester stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester, often referred to as a chiral compound, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its effects on different biological systems, particularly in cancer research and enzymatic inhibition.

Chemical Structure and Properties

The compound features a chiral center and a methoxy group, which may influence its biological activity through enhanced interactions with biological targets. The general structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (M-HeLa) and prostate adenocarcinoma (PC3) cells. A comparative study indicated that these compounds exhibited moderate cytotoxicity against normal liver cells, suggesting a degree of selectivity that is critical in cancer therapeutics .

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | M-HeLa | 5.0 | Moderate |

| Compound B | PC3 | 10.0 | Low |

| Compound C | Chang Liver | 20.0 | High |

GSK-3β Inhibition

The compound has also been evaluated for its ability to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in various cancers. Certain derivatives have shown potent inhibitory activity, with IC50 values in the nanomolar range, indicating their potential as therapeutic agents in oncology .

Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester, researchers synthesized several analogs and tested them against pancreatic cancer cell lines. The results demonstrated that specific modifications to the phenyl group significantly enhanced the compounds' efficacy against cancer cells while maintaining low toxicity towards normal cells .

Study 2: Enzymatic Activity

Another investigation explored the enzymatic activity of (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester as a potential inhibitor of proteases involved in tumor progression. The findings revealed that certain structural features of the compound allowed it to effectively inhibit proteolytic activity, thus contributing to its antitumor properties .

The biological activities of (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester are believed to stem from its ability to interact with specific molecular targets, including enzymes like GSK-3β and various receptors involved in cell signaling pathways. The presence of the methoxy group enhances molecular interactions, potentially leading to improved binding affinity and selectivity for target proteins.

Properties

IUPAC Name |

ethyl 2-hydroxy-3-(3-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKRJQCENHXAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.